N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole ring system, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Thioether Formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the p-tolylthio moiety.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Biology:
Enzyme Inhibition: The benzo[d]thiazole moiety is known for its ability to inhibit various enzymes, making this compound a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit pharmacological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzo[d]thiazole structures, such as 2-aminobenzothiazole, which also exhibit biological activity.
Thioacetamides: Compounds like N-phenyl-2-(p-tolylthio)acetamide, which share the thioacetamide moiety.
Uniqueness: N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-4,6-7,12H,5,8-10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLVADDCGYSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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